molecular formula C24H27NO6 B13616904 3-{[2-(tert-butoxy)-2-oxoethyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid

3-{[2-(tert-butoxy)-2-oxoethyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid

Katalognummer: B13616904
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: MTFHCQGNXMFFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is a synthetic compound that is often used in peptide synthesis and other chemical research applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the amino acid.

    tert-Butoxy Protection: The tert-butoxy group is used to protect the carboxyl group.

    Coupling Reaction: The protected amino acid is then coupled with the appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. Once the protective groups are removed, the compound can interact with enzymes and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is unique due to its specific protective groups and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C24H27NO6

Molekulargewicht

425.5 g/mol

IUPAC-Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoic acid

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)14-25(13-12-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27)

InChI-Schlüssel

MTFHCQGNXMFFHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.